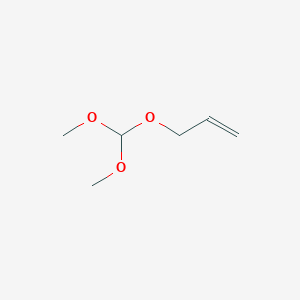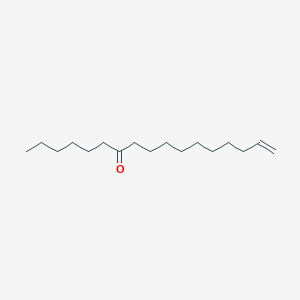
Heptadec-16-EN-7-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Heptadec-16-EN-7-one is an organic compound with the molecular formula C17H32O It is a long-chain fatty acid derivative that contains a double bond at the 16th carbon and a ketone functional group at the 7th carbon
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Heptadec-16-EN-7-one can be synthesized through several methods. One common approach involves the hydrogenation-hydrazidation of (Z)-methyl octadec-9-enoate to octadecanoic hydrazide under atmospheric air. The preservation of the olefinic bond in the heptadec-8-enyl group is achieved by carrying out the hydrazidation reaction under an argon atmosphere . The structural proof for the resulting compound is provided by IR, 1H NMR, 13C NMR, and MS data.
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using similar methods as described above. The process may include additional purification steps to ensure the compound’s purity and quality for various applications.
Analyse Des Réactions Chimiques
Types of Reactions
Heptadec-16-EN-7-one undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The double bond in the compound can undergo substitution reactions with various reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like halogens or other electrophiles can be used for substitution reactions.
Major Products Formed
Oxidation: Carboxylic acids and other oxidized derivatives.
Reduction: Alcohols.
Substitution: Halogenated or other substituted derivatives.
Applications De Recherche Scientifique
Heptadec-16-EN-7-one has several scientific research applications, including:
Chemistry: Used as a precursor in the synthesis of various organic compounds.
Biology: Studied for its potential biological activities and interactions with biological systems.
Medicine: Investigated for its potential therapeutic properties and as a component in drug formulations.
Industry: Utilized in the production of surfactants, lubricants, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of heptadec-16-EN-7-one involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its functional groups, which can interact with enzymes, receptors, and other biomolecules. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Comparaison Avec Des Composés Similaires
Heptadec-16-EN-7-one can be compared with other similar compounds, such as:
Heptadec-16-ynoic acid: A long-chain fatty acid with a triple bond at the 16th carbon.
Heptadec-8-enyl derivatives: Compounds with similar structures but different functional groups or positions of the double bond.
Uniqueness
This compound is unique due to its specific structure, which includes a double bond at the 16th carbon and a ketone group at the 7th carbon. This unique structure imparts distinct chemical and physical properties, making it valuable for various applications.
Similar Compounds
Propriétés
Numéro CAS |
147492-48-6 |
|---|---|
Formule moléculaire |
C17H32O |
Poids moléculaire |
252.4 g/mol |
Nom IUPAC |
heptadec-16-en-7-one |
InChI |
InChI=1S/C17H32O/c1-3-5-7-9-10-11-12-14-16-17(18)15-13-8-6-4-2/h3H,1,4-16H2,2H3 |
Clé InChI |
XCZXRLYSBPEEHW-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCC(=O)CCCCCCCCC=C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



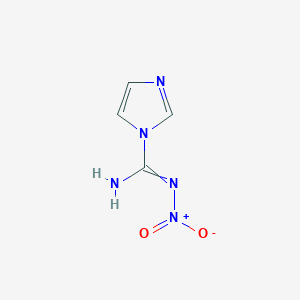
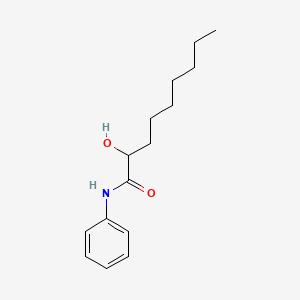
![4-({6-[(Oxan-2-yl)oxy]hexyl}oxy)cyclohexan-1-ol](/img/structure/B12552378.png)
![2-[(E)-(2-hydroxyphenyl)methylidenehydrazinylidene]propanoic acid](/img/structure/B12552384.png)

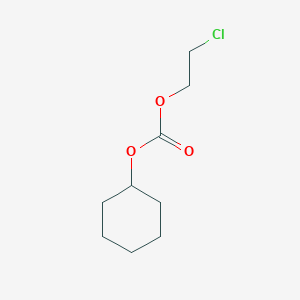
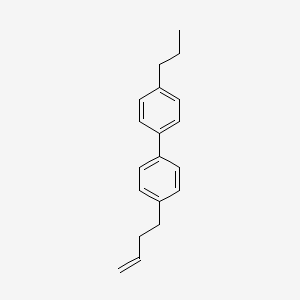
![1,1'-[(3R)-3-(4-Methylbenzene-1-sulfonyl)prop-1-ene-1,3-diyl]dibenzene](/img/structure/B12552404.png)
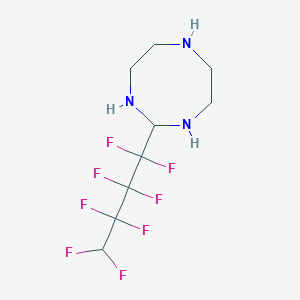


![(4-Amino-2-bromophenyl){4-[2-(4-chlorophenyl)ethyl]piperazin-1-yl}methanone](/img/structure/B12552424.png)
